Cas no 1547050-61-2 (4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine)
![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine structure](https://ja.kuujia.com/scimg/cas/1547050-61-2x500.png)
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine 化学的及び物理的性質
名前と識別子
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- 4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine
- 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine
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- MDL: MFCD23696785
- インチ: 1S/C11H16N4O/c1-2-12-8-9-7-11(14-13-10(1)9)15-3-5-16-6-4-15/h7,12H,1-6,8H2
- InChIKey: YZQFCRZRFBWOLS-UHFFFAOYSA-N
- SMILES: O1CCN(C2C=C3CNCCC3=NN=2)CC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 1
- 複雑さ: 232
- XLogP3: -0.6
- トポロジー分子極性表面積: 50.3
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-0609-0.5g |
4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine |
1547050-61-2 | 95%+ | 0.5g |
$442.0 | 2023-09-07 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23948-10G |
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine |
1547050-61-2 | 95% | 10g |
¥ 11,299.00 | 2023-03-16 | |
Enamine | EN300-265645-2.5g |
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine |
1547050-61-2 | 2.5g |
$1428.0 | 2023-09-14 | ||
Enamine | EN300-265645-5.0g |
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine |
1547050-61-2 | 5.0g |
$2110.0 | 2023-07-07 | ||
Enamine | EN300-265645-10g |
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine |
1547050-61-2 | 10g |
$3131.0 | 2023-09-14 | ||
Enamine | EN300-265645-0.25g |
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine |
1547050-61-2 | 0.25g |
$670.0 | 2023-09-14 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN23948-5G |
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine |
1547050-61-2 | 95% | 5g |
¥ 7,616.00 | 2023-03-16 | |
Enamine | EN300-265645-1.0g |
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine |
1547050-61-2 | 1.0g |
$728.0 | 2023-07-07 | ||
Life Chemicals | F1907-0609-5g |
4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine |
1547050-61-2 | 95%+ | 5g |
$1398.0 | 2023-09-07 | |
Life Chemicals | F1907-0609-0.25g |
4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine |
1547050-61-2 | 95%+ | 0.25g |
$419.0 | 2023-09-07 |
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholineに関する追加情報
4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine: A Comprehensive Overview
The compound with CAS No. 1547050-61-2, known as 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine, is a highly intriguing molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a morpholine ring system with a pyrido[4,3-c]pyridazine moiety. The pyrido[4,3-c]pyridazine group is a bicyclic aromatic system that imparts distinctive electronic and optical properties to the molecule. The morpholine ring, on the other hand, contributes to the compound's stability and solubility.
Recent studies have highlighted the potential of 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine in various applications. For instance, researchers have explored its use as a precursor for advanced materials such as organic semiconductors and light-emitting diodes (LEDs). The compound's ability to form stable π-conjugated systems makes it an ideal candidate for these applications. Moreover, its electronic properties have been found to be highly tunable through subtle modifications of the substituents on the pyrido[4,3-c]pyridazine ring.
The synthesis of CAS No. 1547050-61-2 involves a multi-step process that typically begins with the preparation of the pyrido[4,3-c]pyridazine derivative. This is followed by a coupling reaction with morpholine under specific conditions to form the final product. The reaction conditions are critical in ensuring high yields and purity of the compound. Recent advancements in catalytic methods have further streamlined this process, making it more efficient and scalable for industrial applications.
In terms of characterization, 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine has been extensively studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies have provided valuable insights into its molecular geometry and packing behavior in the crystalline state. Additionally, UV-vis spectroscopy has been employed to investigate its optical properties, revealing strong absorption bands in the visible region that are indicative of its potential for use in optoelectronic devices.
One of the most promising areas of research involving this compound is its application in drug discovery. The morpholine ring is known to exhibit bioavailability-enhancing properties due to its ability to form hydrogen bonds with biological molecules. Coupled with the electronic versatility of the pyrido[4,3-c]pyridazine group, this compound has shown potential as a lead molecule for developing new therapeutic agents targeting various disease states.
Furthermore, recent studies have explored the environmental impact of CAS No. 1547050-61-2 and its degradation pathways under different conditions. Understanding its environmental fate is crucial for ensuring sustainable practices in its synthesis and application. Researchers have reported that the compound undergoes hydrolytic degradation under specific pH conditions, which could be leveraged to design eco-friendly synthetic routes.
In conclusion,4-{5H
1547050-61-2 (4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}morpholine) Related Products
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